molecular formula C9H14N4O B13211240 5-(2-Propylhydrazin-1-yl)pyridine-2-carboxamide

5-(2-Propylhydrazin-1-yl)pyridine-2-carboxamide

Cat. No.: B13211240
M. Wt: 194.23 g/mol
InChI Key: RTILXGXDMBXOBA-UHFFFAOYSA-N
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Description

5-(2-Propylhydrazin-1-yl)pyridine-2-carboxamide: is a chemical compound with the molecular formula C₉H₁₄N₄O

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(2-Propylhydrazin-1-yl)pyridine-2-carboxamide has been explored as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .

Biology and Medicine: The compound has shown potential as an inhibitor of certain enzymes, such as urease, which is involved in various biological processes. This makes it a candidate for the development of new therapeutic agents for diseases related to enzyme dysfunction .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of 5-(2-Propylhydrazin-1-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in the production of ammonia, which is a byproduct of urease activity .

Comparison with Similar Compounds

Uniqueness: 5-(2-Propylhydrazin-1-yl)pyridine-2-carboxamide is unique due to its specific hydrazine and carboxamide functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

5-(2-propylhydrazinyl)pyridine-2-carboxamide

InChI

InChI=1S/C9H14N4O/c1-2-5-12-13-7-3-4-8(9(10)14)11-6-7/h3-4,6,12-13H,2,5H2,1H3,(H2,10,14)

InChI Key

RTILXGXDMBXOBA-UHFFFAOYSA-N

Canonical SMILES

CCCNNC1=CN=C(C=C1)C(=O)N

Origin of Product

United States

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